3-Bromo-6-iodoimidazo[1,2-A]pyridine
Overview
Description
3-Bromo-6-iodoimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical and chemical research .
Mechanism of Action
Mode of Action
It’s known that imidazo[1,2-a]pyridines, the class of compounds to which 3-bromo-6-iodoimidazo[1,2-a]pyridine belongs, interact with their targets through various mechanisms .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways.
Preparation Methods
The synthesis of 3-Bromo-6-iodoimidazo[1,2-A]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. This reaction proceeds via a one-pot tandem cyclization/bromination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-Bromo-6-iodoimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include iodine, TBHP, and various bases and acids depending on the desired transformation. Major products formed from these reactions include substituted imidazo[1,2-A]pyridines and other heterocyclic compounds .
Scientific Research Applications
3-Bromo-6-iodoimidazo[1,2-A]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of various chemical intermediates and materials.
Comparison with Similar Compounds
3-Bromo-6-iodoimidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridines, such as:
- 3-Bromoimidazo[1,2-A]pyridine
- 6-Iodoimidazo[1,2-A]pyridine
- 3-Iodoimidazo[1,2-A]pyridine
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of both bromine and iodine in this compound makes it unique and versatile for various synthetic applications .
Biological Activity
3-Bromo-6-iodoimidazo[1,2-A]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H4BrI N2 and a molecular weight of 322.93 g/mol. The compound features a fused imidazole and pyridine ring structure, with bromine and iodine substituents that enhance its reactivity and biological interactions. The specific arrangement of these halogens contributes to its potential as a pharmacological agent by allowing it to interact with various molecular targets within cells.
Mechanisms of Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activity, particularly in modulating enzyme activities and receptor functions. These interactions can influence multiple cellular pathways, making the compound a candidate for further exploration in pharmacological studies.
Enzyme Inhibition
One notable aspect of the biological activity of imidazo[1,2-A]pyridines, including this compound, is their ability to inhibit key enzymes involved in various diseases:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown AChE inhibition with IC50 values indicating significant potency against neurodegenerative disorders such as Alzheimer's disease .
- Butyrylcholinesterase (BChE) Inhibition : Some derivatives have also been evaluated for their BChE inhibitory activity, which is crucial for understanding their potential in treating conditions related to cholinergic dysfunction .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications at the C6 position of the imidazo[1,2-A]pyridine ring are particularly important for maintaining biological activity. For instance, altering substituents at this position can significantly affect the compound's efficacy against specific targets .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound could inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival. For example, compounds were tested against HeLa cells and showed promising results in disrupting cellular processes related to tumor growth .
- Neuroprotective Effects : Research has indicated that certain derivatives possess neuroprotective properties by inhibiting AChE and promoting cholinergic neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
3-bromo-6-iodoimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXVCBLZXZVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738439 | |
Record name | 3-Bromo-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146615-52-2 | |
Record name | 3-Bromo-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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